
N-(4-bromobenzyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-beta-alanine, also known as BBBA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BBBA belongs to the class of beta-amino acids and is a derivative of alanine. The compound has been shown to possess several interesting biological properties, including antioxidant, anti-inflammatory, and analgesic effects.
Aplicaciones Científicas De Investigación
N-(4-bromobenzyl)-beta-alanine has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound possesses antioxidant, anti-inflammatory, and analgesic effects. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(4-bromobenzyl)-beta-alanine is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a key role in the antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to possess several interesting biochemical and physiological effects. For example, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, this compound has been shown to possess analgesic effects by inhibiting the activity of nociceptive neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromobenzyl)-beta-alanine has several advantages for lab experiments. For example, this compound is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. In addition, this compound has been shown to possess several interesting biological properties, making it a useful tool for studying various biochemical and physiological processes. However, this compound also has some limitations for lab experiments. For example, this compound has poor solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in the field of medicinal chemistry.
Direcciones Futuras
There are several future directions for research on N-(4-bromobenzyl)-beta-alanine. For example, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, more studies are needed to investigate the in vivo effects of this compound and its potential toxicity. Furthermore, the synthesis of this compound derivatives with improved solubility and biological activity could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
N-(4-bromobenzyl)-beta-alanine can be synthesized using various methods, including the reaction of 4-bromobenzyl chloride with beta-alanine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
3-[(4-bromophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14) |
Clave InChI |
XRGQGNQOZXTZKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCCC(=O)O)Br |
SMILES canónico |
C1=CC(=CC=C1C[NH2+]CCC(=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



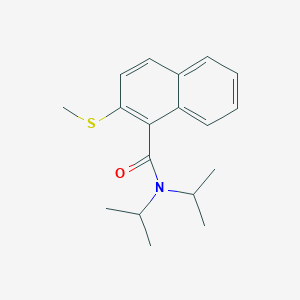

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

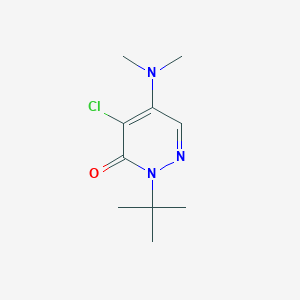
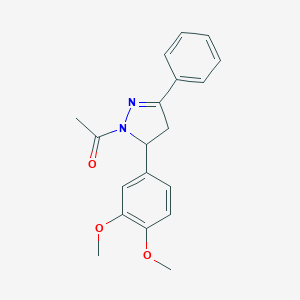
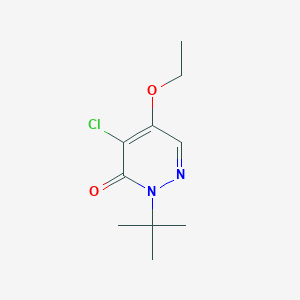
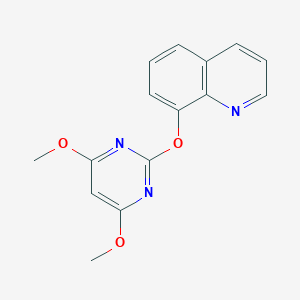

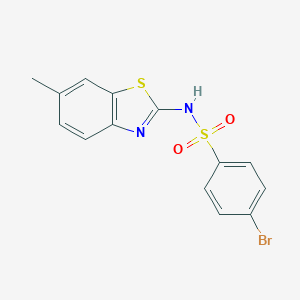
![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)


![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)